2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with N-(4-methylphenyl)hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar in structure but with different substituents on the indole ring.
1H-Indole-3-carbaldehyde derivatives: Share the indole core structure and exhibit similar biological activities.
Uniqueness
2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a promising candidate for further research and development in therapeutic applications.
Properties
CAS No. |
307340-56-3 |
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Molecular Formula |
C18H18N4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C18H18N4S/c1-12-7-9-14(10-8-12)21-18(23)22-19-11-16-13(2)20-17-6-4-3-5-15(16)17/h3-11,20H,1-2H3,(H2,21,22,23) |
InChI Key |
MSUCOQSYLBQWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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